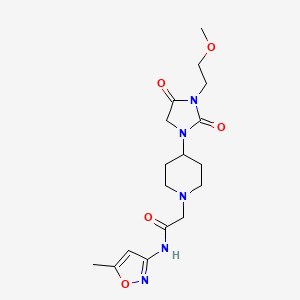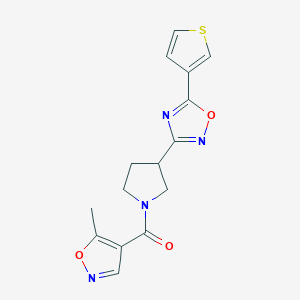
(5-Methylisoxazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : New isomorphous structures with methyl and chloro substitutions were studied, demonstrating the chlorine-methyl exchange rule. These compounds, including thiophene derivatives, show extensive disorder, highlighting challenges in detecting isomorphism automatically in data-mining procedures, which may be relevant to the synthesis and analysis of the specified compound (Rajni Swamy et al., 2013).
Synthesis of Amino-Isoxazoles and Pyrrolidinones : Research on the selective preparation of amino-isoxazoles by reacting specific precursors with hydroxylamine highlights methodologies that could be relevant to synthesizing and manipulating the specified compound's structural analogues (Sobenina et al., 2005).
Bioactivity and Applications
Antitumor Agents : Studies on thienopyridine and benzofuran derivatives, including molecules with thiophene units, have identified new types of cytotoxic agents selective against tumorigenic cell lines. This suggests potential applications of structurally related compounds in developing novel antitumor agents (Hayakawa et al., 2004).
Anticonvulsant Agents : Research into novel triazinyl and isoxazolyl pyrrolidinyl methanone derivatives as sodium channel blockers and anticonvulsant agents provides insights into the neuroprotective potential of similar compounds. These findings suggest avenues for developing new treatments for neurological disorders (Malik & Khan, 2014).
Drug-like Properties and Microbial Activity : A study synthesized a library of dihydropyrrolone conjugates, assessing their drug-likeness, in vitro microbial activity, and antimycobacterial properties. This research highlights the potential of structurally similar compounds in pharmaceutical applications, including antimicrobial and antimycobacterial agents (Pandya et al., 2019).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-12(6-16-21-9)15(20)19-4-2-10(7-19)13-17-14(22-18-13)11-3-5-23-8-11/h3,5-6,8,10H,2,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXRJCJDVORLHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

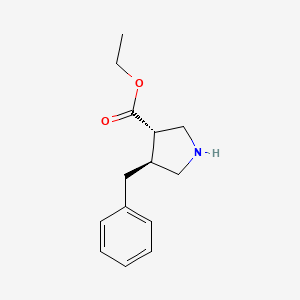
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

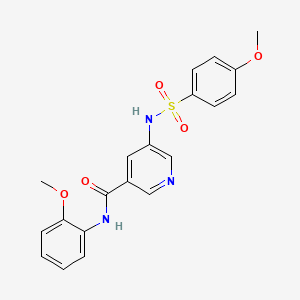
![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)
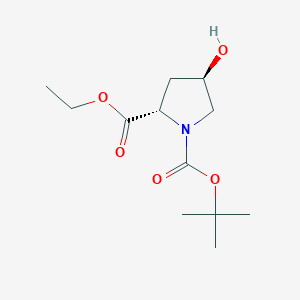
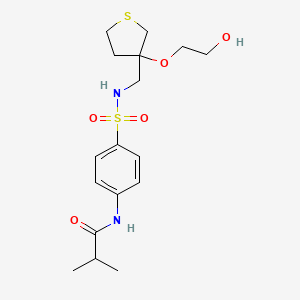
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
